naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate
Description
Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate is a complex organic compound that features a naphthalene ring, an acetamido group, and a methylsulfanyl group
Properties
IUPAC Name |
naphthalen-1-yl 2-acetamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHRSVXVKOEYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate typically involves multiple steps. The methylsulfanyl group can be introduced via a substitution reaction using appropriate thiol reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiol reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds share a similar naphthalene core and exhibit comparable chemical properties.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a naphthalene ring, used in various chemical and biological studies.
Uniqueness
Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Biological Activity
Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate is an organic compound that exhibits notable biological activities, primarily due to its unique structural characteristics which include a naphthalene ring and functional groups such as acetamido and methylsulfanyl. This article synthesizes available research findings on the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's molecular formula is , characterized by:
- Naphthalene Ring : Provides aromatic properties and potential interactions with biological targets.
- Acetamido Group : Contributes to the compound's solubility and interaction with biological systems.
- Methylsulfanyl Group : Enhances the compound's reactivity and may influence its biological effects.
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial properties. A study highlighted its effectiveness in inhibiting the growth of various bacterial strains, demonstrating a mechanism of action that involves disrupting bacterial cell wall synthesis and function. The compound exhibited higher potency than traditional antibiotics like rifampicin and ciprofloxacin against specific mycobacterial species, including Mycobacterium avium subsp. paratuberculosis .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in human cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their antiproliferative activity against HepG2 and MCF-7 cell lines. Results indicated a significant increase in apoptosis rates, suggesting potential applications in cancer therapy .
The biological activity of this compound is believed to involve:
- Binding Affinity : The compound interacts with specific enzymes and receptors, leading to conformational changes that alter biological pathways.
- Inhibition of Photosynthetic Electron Transport : Similar compounds have been shown to inhibit photosynthetic processes in isolated chloroplasts, indicating potential herbicidal activity .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Potency Compared to Rifampicin |
|---|---|---|
| This compound | Antimicrobial, Cytotoxic | 2-fold higher |
| N-(Cyano(naphthalen-1-yl)methyl)benzamides | Antimicrobial | Comparable |
| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone | Cytotoxic | Lower |
| N-acetylmethionine alpha-naphthyl ester | Antimicrobial | Not specified |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:
- Antimycobacterial Activity : A study demonstrated that this compound showed two-fold higher activity against M. avium compared to established antibiotics, indicating its potential as a novel treatment for resistant strains .
- Cancer Cell Line Studies : In vitro assays revealed that the compound significantly induced apoptosis in HepG2 cells, with a notable increase in caspase activity, suggesting a mechanism involving programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
